molecular formula C10H10N4O B11798713 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide

1-(2-Aminophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11798713
M. Wt: 202.21 g/mol
InChI Key: QXCFETQCEBLVCS-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with an aminophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in the presence of an oxidizing agent.

    Reduction: Tin(II) chloride (SnCl2) in an acidic medium.

    Substitution: Various halogenated reagents in the presence of a base.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for toxic gases like phosgene sets it apart from other similar compounds .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-(2-aminophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15)

InChI Key

QXCFETQCEBLVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(N=C2)C(=O)N

Origin of Product

United States

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